molecular formula C11H15NO B13050864 1-Amino-1-(2-ethylphenyl)acetone

1-Amino-1-(2-ethylphenyl)acetone

Cat. No.: B13050864
M. Wt: 177.24 g/mol
InChI Key: IBYFCEOPRDKFAS-UHFFFAOYSA-N
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Description

1-Amino-1-(2-ethylphenyl)acetone is an organic compound characterized by the presence of an amino group and a ketone group attached to a phenyl ring substituted with an ethyl group. This compound appears as a colorless to pale yellow solid and is known for its distinctive aromatic odor. It is soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-ethylphenyl)acetone typically involves multi-step reactions. One common method is the catalytic hydrogenation of α-amino enones, which can be prepared from the corresponding diketones . Another approach involves the nucleophilic substitution of an α-halogenated ketone with an amine or azide .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-ethylphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-1-(2-ethylphenyl)acetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-ethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-Amino-1-phenylacetone: Lacks the ethyl substitution on the phenyl ring.

    1-Amino-1-(4-methylphenyl)acetone: Contains a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness: 1-Amino-1-(2-ethylphenyl)acetone is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-amino-1-(2-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-7,11H,3,12H2,1-2H3

InChI Key

IBYFCEOPRDKFAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C(=O)C)N

Origin of Product

United States

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